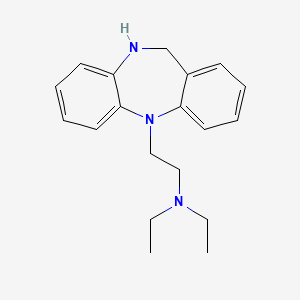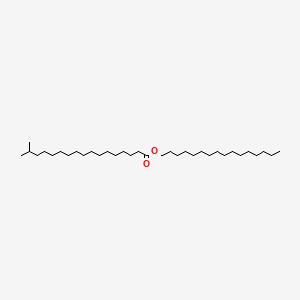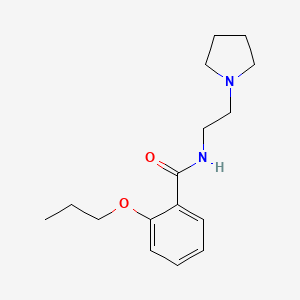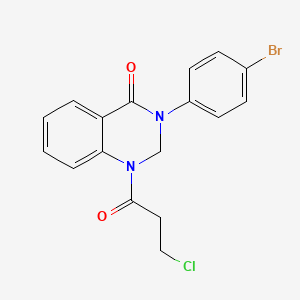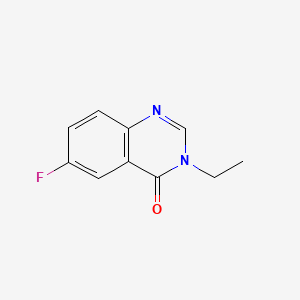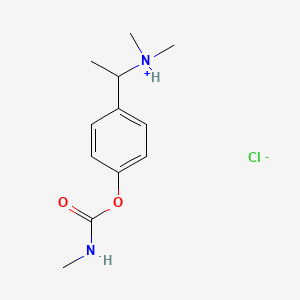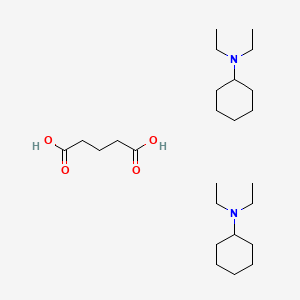
Bis(cyclohexyldiethylammonium) glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclohexyldiethylammonium) glutarate is a chemical compound with the molecular formula C25H50N2O4 and a molecular weight of 442.7 g/mol It is composed of two cyclohexyldiethylammonium cations and one glutarate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexyldiethylammonium) glutarate typically involves the reaction of cyclohexyldiethylamine with glutaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 (C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{) + C}_5\text{H}_8\text{O}_4 \rightarrow \text{(C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{)}_2\text{C}_5\text{H}_8\text{O}_4 ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexyldiethylammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Bis(cyclohexyldiethylammonium) glutarate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis(cyclohexyldiethylammonium) glutarate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(cyclohexyldiethylammonium) glutarate include:
Bis(sulfosuccinimidyl) glutarate: Used as a crosslinking reagent in protein studies.
Bis(2-ethylhexyl) glutarate: Used as a plasticizer in polymer production.
Cyclohexyldiethylammonium acetate: Used in organic synthesis and as a catalyst.
Uniqueness
This compound is unique due to its specific combination of cyclohexyldiethylammonium cations and glutarate anion, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to biomedical research .
Properties
CAS No. |
68239-14-5 |
|---|---|
Molecular Formula |
C25H50N2O4 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;pentanedioic acid |
InChI |
InChI=1S/2C10H21N.C5H8O4/c2*1-3-11(4-2)10-8-6-5-7-9-10;6-4(7)2-1-3-5(8)9/h2*10H,3-9H2,1-2H3;1-3H2,(H,6,7)(H,8,9) |
InChI Key |
YDTAOVWOJNQMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



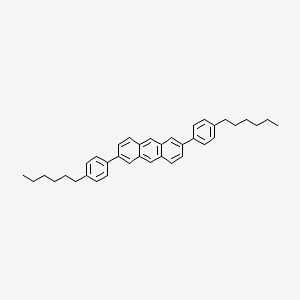
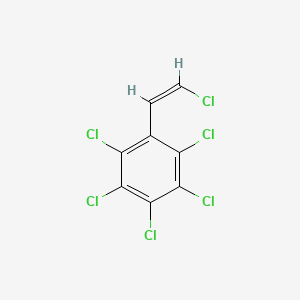

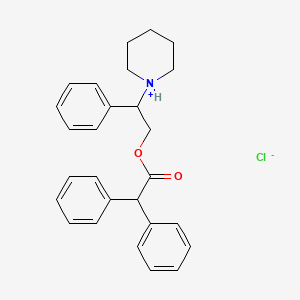
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
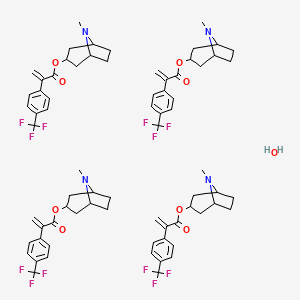
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
